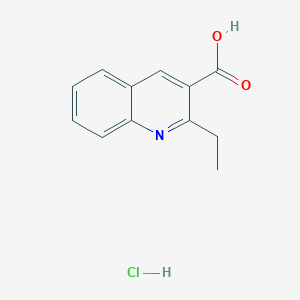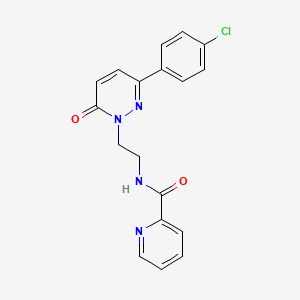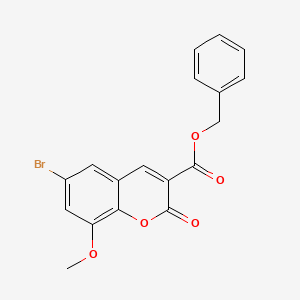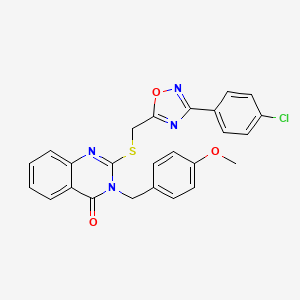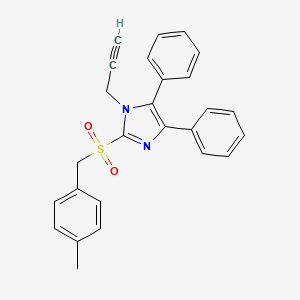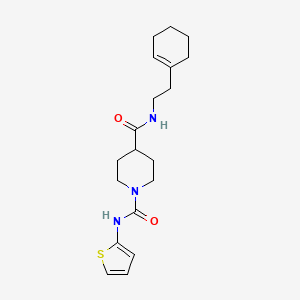
N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide" is a synthetic molecule that appears to be related to a class of compounds known for their potential therapeutic effects. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities.
Synthesis Analysis
The synthesis of related compounds, such as those described in the papers, often involves multi-component reactions that can efficiently produce a variety of derivatives. For instance, the Ugi four-component reaction is a powerful tool for synthesizing carboxamide derivatives, as demonstrated in the synthesis of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives, which were evaluated as β-secretase (BACE1) inhibitors . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is designed to interact with specific biological targets. For example, the molecular docking study of a BACE1 inhibitor revealed that the compound could establish hydrogen bonding interactions with key amino acid residues and fit well within the active site of the enzyme . This suggests that the molecular structure of "N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide" may also be tailored to interact with biological targets in a similar fashion.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present in their structure. The presence of a piperidine ring, for instance, is a common feature in many biologically active compounds. The piperidine ring can be involved in various chemical reactions, potentially leading to the formation of different derivatives with varied biological activities . The specific reactivity of the compound would depend on the nature of its substituents and the overall molecular context.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are likely to be influenced by its piperidine backbone and the substituents attached to it. For example, the introduction of a cyclohexyl group can affect the lipophilicity of the molecule, which in turn can influence its pharmacokinetic properties . Similarly, the presence of a thiophene moiety could affect the compound's electronic properties and its ability to interact with biological targets . The exact properties of "N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide" would need to be determined experimentally, but insights can be drawn from the behavior of structurally related compounds.
Aplicaciones Científicas De Investigación
Antimalarial Agents
Compounds bearing cyclohexyl substituents, particularly when incorporated into a piperidine or piperazine system, have shown significant antimalarial activity. This is exemplified by studies on N4,N4-disubstituted 2-acetylpyridine thiosemicarbazones, which exhibit superior activity compared to their monosubstituted counterparts, demonstrating potential in drug development for malaria treatment (Klaymann et al., 1979).
Serotonin 5-HT1A Receptor Antagonists
Research into N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, particularly derivatives with cyclohexanecarboxamide, has shown promising results as reversible, selective, and high-affinity antagonists of the 5-HT1A receptor. These compounds have high brain uptake and slow clearance, indicating potential applications in neuropsychiatric disorder imaging (García et al., 2014).
Analytical Profiles and Biological Matrices
Analytical characterization of psychoactive arylcyclohexylamines reveals the importance of structural components like cyclohexane and piperidine in defining the chemical and pharmacological profiles of these compounds. Such analyses are crucial for understanding their behavior in biological matrices, which is essential for developing therapeutic agents or studying toxicological effects (De Paoli et al., 2013).
AChE Inhibitors
The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have highlighted the role of structural modifications in enhancing anti-acetylcholinesterase activity. Such research informs the design of potential therapeutic agents for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Tuberculosis GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogues have been investigated for their inhibitory activity against Mycobacterium tuberculosis GyrB, showing promise in the development of new antituberculosis agents. These studies underscore the importance of structural hybridization in medicinal chemistry for targeting specific biological pathways (Jeankumar et al., 2013).
Propiedades
IUPAC Name |
4-N-[2-(cyclohexen-1-yl)ethyl]-1-N-thiophen-2-ylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c23-18(20-11-8-15-5-2-1-3-6-15)16-9-12-22(13-10-16)19(24)21-17-7-4-14-25-17/h4-5,7,14,16H,1-3,6,8-13H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBLCOIXFDKUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500810.png)
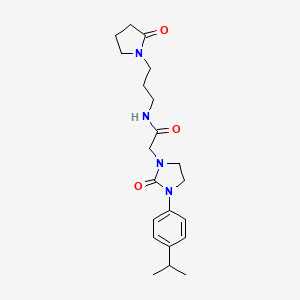
![3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2500812.png)
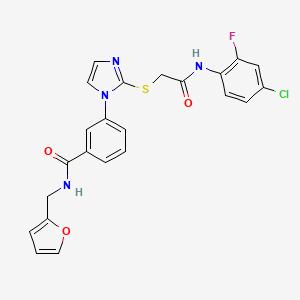
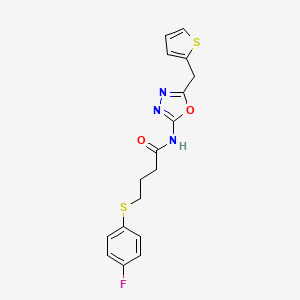
![2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2500817.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)
![6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500821.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2500822.png)
